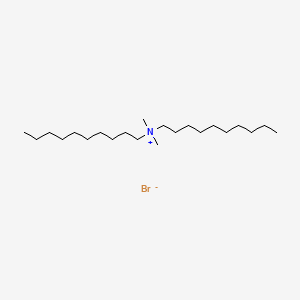
Didecyldimethylammonium bromide
説明
Didecyldimethylammonium bromide, also known as this compound, is a useful research compound. Its molecular formula is C22H48BrN and its molecular weight is 406.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
Didecyldimethylammonium bromide (DDAB) is a disinfectant and microbicidal agent . Its primary targets are the phospholipid membrane of Escherichia coli (strain K12) and Cyclopropane mycolic acid synthase 2 of Mycobacterium tuberculosis .
Mode of Action
DDAB interacts with its targets by disrupting the phospholipid membrane, leading to changes in the bacterial cell structure . This interaction results in the bactericidal and microbicidal properties of DDAB .
Biochemical Pathways
It’s known that ddab disrupts the phospholipid membrane, which is crucial for the survival and function of bacteria . This disruption can lead to cell death, contributing to the compound’s disinfectant and microbicidal properties .
Result of Action
The primary result of DDAB’s action is the death of bacteria, due to the disruption of the phospholipid membrane . This makes DDAB an effective disinfectant and microbicidal agent .
Action Environment
The action of DDAB can be influenced by environmental factors. For instance, it has been found to form supersaturated reverse micelles and microemulsions, acting as organized reaction microenvironments for the synthesis of barium sulfate . Additionally, it has been reported that DDAB can modify calcium montmorillonite through direct ion-exchange to synthesize thermally stable organoclay . These properties suggest that the action, efficacy, and stability of DDAB can be influenced by the surrounding environment.
生化学分析
Biochemical Properties
Didecyldimethylammonium bromide plays a significant role in biochemical reactions due to its surfactant properties. It interacts with various enzymes, proteins, and other biomolecules. For instance, it targets the phospholipid membranes of microorganisms, disrupting their integrity and leading to cell lysis . Additionally, this compound interacts with cyclopropane mycolic acid synthase in Mycobacterium tuberculosis, inhibiting its function and contributing to its antimicrobial activity .
Cellular Effects
This compound exerts profound effects on various cell types and cellular processes. It disrupts the cell membrane integrity of bacteria such as Staphylococcus aureus, leading to increased membrane permeability and leakage of intracellular components . This compound also affects cellular metabolism by inhibiting ATPase activity, which is crucial for energy production . Furthermore, this compound can alter gene expression and cell signaling pathways, contributing to its antimicrobial efficacy .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules and enzyme inhibition. It disrupts the phospholipid bilayers of cell membranes, causing increased permeability and leakage of essential ions and molecules . Additionally, it inhibits enzymes such as cyclopropane mycolic acid synthase, which is vital for the synthesis of mycolic acids in bacterial cell walls . These actions collectively lead to cell death and contribute to the compound’s antimicrobial properties.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound exhibits stability under various conditions, but its efficacy can decrease due to degradation . Long-term exposure to this compound has been shown to cause irreversible damage to cell membranes and disrupt intracellular homeostasis . These effects are observed in both in vitro and in vivo studies, highlighting the compound’s potent antimicrobial activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it exhibits antimicrobial properties without significant toxicity . At higher doses, this compound can cause adverse effects such as skin irritation and hypersensitivity reactions . These threshold effects are crucial for determining safe and effective dosages for various applications.
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. It affects the metabolic flux by inhibiting key enzymes involved in lipid synthesis and energy production . The compound’s impact on metabolite levels can lead to disruptions in cellular metabolism, contributing to its antimicrobial efficacy .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . Its lipophilic nature allows it to accumulate in cell membranes, enhancing its antimicrobial activity . The compound’s distribution is influenced by its affinity for lipid-rich environments, which facilitates its localization to target sites.
Subcellular Localization
This compound exhibits specific subcellular localization, primarily targeting cell membranes . Its activity is influenced by post-translational modifications and targeting signals that direct it to specific compartments or organelles . This localization is crucial for its function as a disinfectant and microbicidal agent, as it ensures effective interaction with microbial cell membranes.
特性
IUPAC Name |
didecyl(dimethyl)azanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H48N.BrH/c1-5-7-9-11-13-15-17-19-21-23(3,4)22-20-18-16-14-12-10-8-6-2;/h5-22H2,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMGXUWVIJIQANV-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC[N+](C)(C)CCCCCCCCCC.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H48BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
20256-56-8 (Parent) | |
| Record name | Didecyldimonium bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002390683 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9046528 | |
| Record name | Didecyldimethylammonium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9046528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2390-68-3 | |
| Record name | Didecyl dimethyl ammonium bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2390-68-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Didecyldimonium bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002390683 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Didecyldimethylammonium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9046528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Didecyldimethylammonium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.487 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIDECYLDIMONIUM BROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72L098XL5Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: DDAB, as a cationic surfactant, primarily targets cell membranes. Its bactericidal mechanism involves disrupting the bacterial cell membrane, causing leakage of cellular contents and ultimately cell death. [, , ] This interaction is driven by electrostatic interactions between the positively charged DDAB and the negatively charged bacterial cell membrane.
A: * Molecular formula: C22H48BrN* Molecular weight: 422.54 g/mol* Spectroscopic data: While specific spectroscopic data is not provided in the abstracts, DDAB can be characterized using techniques like NMR, FTIR, and Mass Spectrometry. []
A: While the abstracts do not specifically mention computational studies on DDAB, theoretical models like the DLVO theory and its modifications have been used to study the stability of DDAB-containing vesicles. [] This suggests that computational approaches can be applied to understand and predict the behavior of DDAB in different systems.
A: The two decyl chains in DDAB contribute significantly to its binding affinity compared to single-chain surfactants. [] Additionally, modifying DDAB vesicles with hyaluronic acid enhances their cellular uptake and antitumor efficacy, highlighting the potential of surface modifications for targeted drug delivery. []
A: DDAB exhibits good stability in various formulations. [, ] Encapsulating DDAB in solid lipid nanoparticles improves the stability and bioavailability of loaded drugs, enhancing their therapeutic efficacy. [] Furthermore, freeze-drying with suitable cryoprotectants, like glucose, can further enhance its stability during storage. []
A: While the abstracts lack detailed PK/PD data for DDAB, one study using a murine model shows that topical DDAB application induces a concentration-dependent increase in lymphocyte proliferation, suggesting potential sensitization and immunological responses. []
A: Adapting Pseudomonas aeruginosa to increasing DDAB concentrations can lead to increased resistance, primarily attributed to changes in membrane fatty acid composition. [] This highlights the potential for bacteria to develop resistance against DDAB and underscores the importance of understanding these mechanisms to counter resistance development.
A: While the provided abstracts lack specific data on long-term effects, one study mentions the acute peroral toxicity of a DDAB-containing disinfectant in mice. [] Additionally, research on topical DDAB application in a murine model revealed potential for irritation and hypersensitivity responses, indicating potential adverse effects. []
A: Modifying DDAB vesicles with hyaluronic acid significantly improves cellular uptake and antitumor efficacy, demonstrating its potential for targeted drug delivery. [] Additionally, formulating DDAB into nanocarriers like solid lipid nanoparticles can enhance drug loading and delivery to target sites, improving therapeutic outcomes. []
ANone: The provided abstracts do not mention any research on biomarkers specifically related to DDAB.
A: Common analytical techniques for characterizing DDAB include NMR, FTIR, and Mass Spectrometry. [] Additionally, ultraperformance liquid chromatography tandem mass spectrometry (UPLC-MS/MS) is a sensitive method for quantifying DDAB in air and surface samples. []
A: DDAB’s solubility in water allows for its use in various formulations, including emulsions and nanoemulsions. [, ] Its ability to form micelles and vesicles above its critical micelle concentration (CMC) also contributes to its solubilization capacity. [, ]
A: The development of an air and surface sampling method using UPLC-MS/MS for quantifying DDAB includes validation steps to ensure accuracy, precision, and low bias. [] This method demonstrates high sensitivity and reproducibility, making it suitable for exposure assessment studies.
A: One study investigating the topical application of DDAB in a murine model reveals significant increases in B-cells, T-cells, and dendritic cells in draining lymph nodes, indicating potential for hypersensitivity responses. [] This finding underscores the need for further investigation into DDAB’s immunological effects and the development of strategies to mitigate potential adverse reactions.
ANone: The provided abstracts do not offer specific details regarding DDAB's interaction with drug transporters or drug-metabolizing enzymes.
ANone: The provided abstracts do not offer specific information regarding recycling and waste management strategies for DDAB.
A: The research presented in the abstracts utilizes various experimental techniques, including spectroscopy, microscopy, and cell-based assays, highlighting the availability of these resources for studying DDAB. [1-27] Additionally, theoretical models and computational approaches can be employed to complement experimental findings and deepen our understanding of DDAB's properties and behavior. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



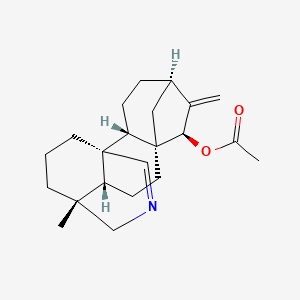

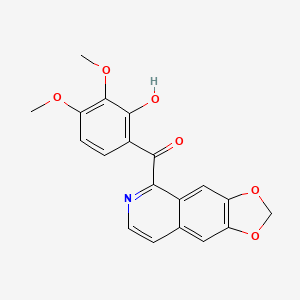

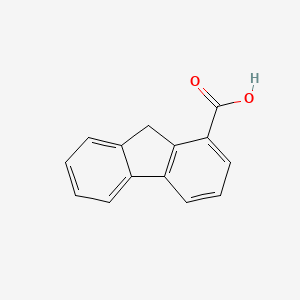
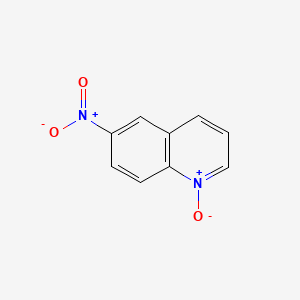
![4,4-difluoro-N-[(1S)-3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]-1-cyclohexanecarboxamide](/img/structure/B1194787.png)
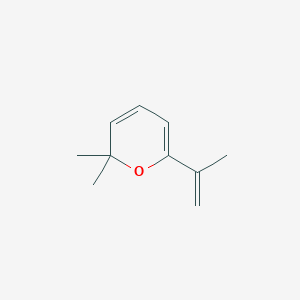
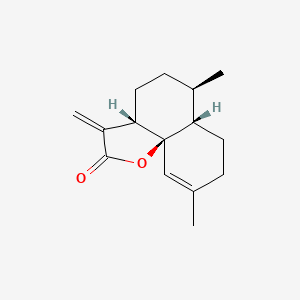
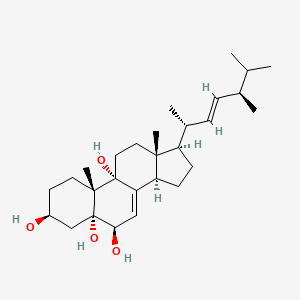
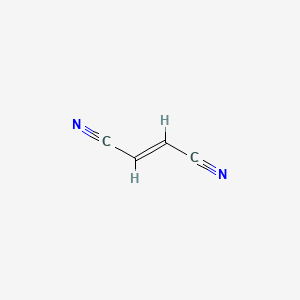
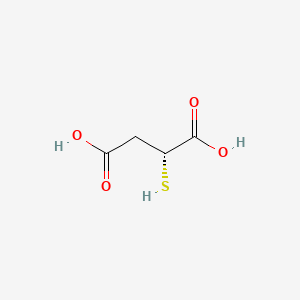
![3-[(2-Chlorophenyl)methyl]-5-methyl-7-(1-pyrrolidinyl)triazolo[4,5-d]pyrimidine](/img/structure/B1194797.png)
